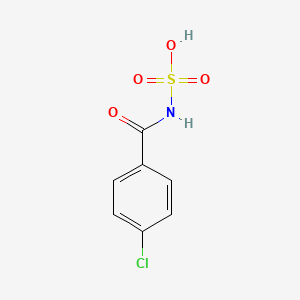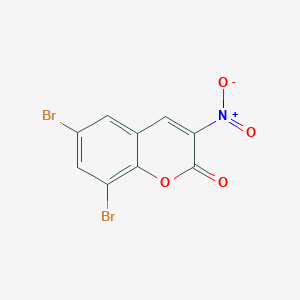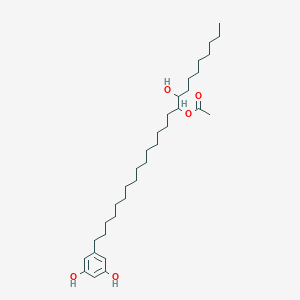![molecular formula C13H10N2O2S2 B14401022 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one CAS No. 89805-42-5](/img/structure/B14401022.png)
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of 1,3-dithiolane derivatives with appropriate amines and oxazinones. One common method includes the reaction of 2-ylidene-1,3-dithiolanes with amino compounds in the presence of a strong base, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of simpler thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH₂Cl₂) or ethanol (C₂H₅OH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
科学研究应用
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for conditions related to oxidative damage .
相似化合物的比较
Similar Compounds
1,3-Dithiolane: A simpler analog that lacks the oxazinone ring.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring.
2-[(1,3-Dithiolan-2-ylidene)malononitrile]: Another compound featuring the 1,3-dithiolane ring but with different substituents
Uniqueness
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one is unique due to its combination of a 1,3-dithiolane ring with an oxazinone moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
89805-42-5 |
|---|---|
分子式 |
C13H10N2O2S2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-ylideneamino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c16-11-8-10(9-4-2-1-3-5-9)17-12(14-11)15-13-18-6-7-19-13/h1-5,8H,6-7H2 |
InChI 键 |
VXCPPGODFSSJQF-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=NC2=NC(=O)C=C(O2)C3=CC=CC=C3)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


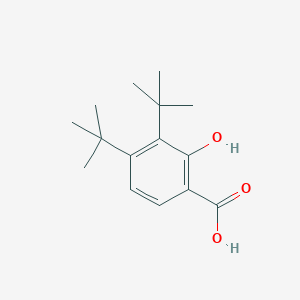
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)


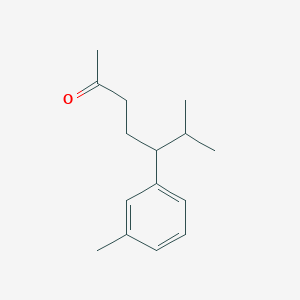
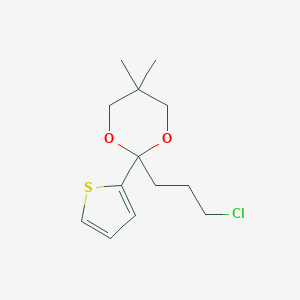
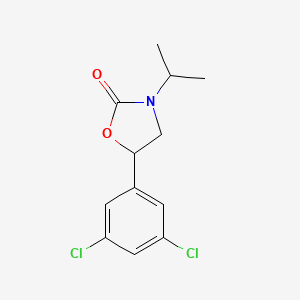
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

